molecular formula C7H8NaO3S+ B147522 Sodium p-toluenesulfonate CAS No. 657-84-1

Sodium p-toluenesulfonate

Cat. No. B147522
CAS RN: 657-84-1
M. Wt: 195.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
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Patent
US07651639B2

Procedure details

To 1000 g of 10% paratoluene sulfonic acid aqueous solution stirred at room temperature, 2 mol of hydroxide sodium was added to adjust it into pH6, approximately, so as to obtain a sodium paratoluenesulfonate aqueous solution.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[Na+:12].[OH-]>>[C:1]1([CH3:11])[CH:2]=[CH:3][C:4]([S:7]([O-:10])(=[O:8])=[O:9])=[CH:5][CH:6]=1.[Na+:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
[Na+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07651639B2

Procedure details

To 1000 g of 10% paratoluene sulfonic acid aqueous solution stirred at room temperature, 2 mol of hydroxide sodium was added to adjust it into pH6, approximately, so as to obtain a sodium paratoluenesulfonate aqueous solution.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[Na+:12].[OH-]>>[C:1]1([CH3:11])[CH:2]=[CH:3][C:4]([S:7]([O-:10])(=[O:8])=[O:9])=[CH:5][CH:6]=1.[Na+:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
[Na+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.